3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-2-19-15(23)11(25-16(19)24)9-10-13(17-6-8-21)18-12-5-3-4-7-20(12)14(10)22/h3-5,7,9,17,21H,2,6,8H2,1H3/b11-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQASPGHINZISBD-LUAWRHEFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCO)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCO)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound known for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that combines various functional groups, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 392.5 g/mol. The structural characteristics are essential for understanding its interaction with biological targets.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O2S2 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | (5Z)-3-ethyl-5-{[9-methyl-2-(2-hydroxyethyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl}methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in various biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to therapeutic effects in diseases such as cancer and viral infections.
- Receptor Modulation : It can bind to various receptors, altering their activity and affecting downstream signaling pathways.
- Antioxidant Activity : The presence of thiazolidine and pyrimidine moieties contributes to its antioxidant properties, which may protect cells from oxidative stress.
Biological Activity and Efficacy
Research indicates that this compound exhibits significant biological activities across several assays:
- Antiviral Activity : In vitro studies have demonstrated that the compound shows promising antiviral effects against certain viruses by inhibiting viral replication at low concentrations (EC50 values ranging from 130 to 263 μM) .
- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various bacterial strains. For instance, it was effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
- Cytotoxic Effects : The compound has shown cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Antiviral Efficacy : A study published in MDPI demonstrated that derivatives of this compound exhibited enhanced antiviral activity against the Tobacco Mosaic Virus (TMV), showcasing its potential as a lead compound for antiviral drug development .
- Antimicrobial Screening : Research conducted on the antimicrobial properties indicated that the compound effectively inhibited the growth of pathogenic bacteria and fungi in vitro, suggesting further exploration for therapeutic applications in infectious diseases .
- Cytotoxicity Assessment : In a recent study evaluating its cytotoxicity against various cancer cell lines, the compound exhibited significant growth inhibition, prompting further investigation into its potential as an anticancer therapeutic agent .
Comparison with Similar Compounds
Pyrido/Pyrazolo-Pyrimidinone-Thiazolidinone Hybrids
- Compound 10a/10b (): Core: Pyrazolo[3,4-d]pyrimidin-4-one. Substituents: 3-Phenyl/4-chlorophenyl-thiazolidin-2-ylideneamino at position 3. Key Differences: Lack of hydroxyethylamino group; pyrazolo-pyrimidine core vs. pyrido-pyrimidine in the target compound. Activity: Demonstrated anti-inflammatory properties .
- 3-Allyl Analog (): Core: Pyrido[1,2-a]pyrimidin-4-one (identical to target compound). Substituents: Allyl group at thiazolidinone N3, ethylamino at pyrido-pyrimidinone C2. Key Differences: Allyl vs. ethyl in thiazolidinone; ethylamino vs. hydroxyethylamino. Implications: Reduced hydrophilicity compared to the target compound .
Thiazolidinone-Azulene Hybrids ()
- Structure: (Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones. Core: Thiazolidinone with azulene substituents. Key Differences: Absence of pyrido-pyrimidinone scaffold.
Chromeno-Pyrimidine Derivatives ()
- Structure: 4-(4-Piperidinophenyl)-2-thioxo-tetrahydrochromeno-pyrimidinone. Core: Chromeno[4,3-d]pyrimidine. Key Differences: Chromene fusion vs. pyrido-pyrimidine; piperidine-phenyl substituent. Activity: Predicted drug-like properties and oral bioavailability .
Key Insights :
- The hydroxyethylamino group in the target compound may improve solubility, enhancing bioavailability compared to ethyl/allyl analogs .
- Anti-inflammatory activity in 10a/10b correlates with thiazolidinone’s ability to modulate prostaglandin synthesis, suggesting a possible shared pathway for the target compound .
Physicochemical Properties
Q & A
Q. What are the critical steps and optimization strategies in synthesizing the compound?
The synthesis involves multi-step organic reactions, starting with the formation of the thiazolidinone ring followed by coupling with the pyrido[1,2-a]pyrimidin-4-one moiety. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases improve yield during condensation steps .
- Purification : Column chromatography or recrystallization ensures >95% purity .
- Reaction monitoring : TLC and HPLC track intermediate formation to minimize side products .
Q. How is the structural integrity and purity of the compound confirmed post-synthesis?
Analytical techniques are critical:
- NMR spectroscopy : Assigns proton and carbon environments to verify the Z-configuration of the thiazolidinone methylidene group and hydroxyethylamine substitution .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 452.12 [M+H]⁺) .
- Infrared (IR) spectroscopy : Detects functional groups like C=O (1670–1700 cm⁻¹) and C=S (1150–1250 cm⁻¹) .
Q. What methodologies are employed for initial bioactivity screening?
Preliminary assays focus on:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC values ≤25 µg/mL) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ in HeLa cells: 15–30 µM) .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies often arise from:
- Purity variations : Validate compound purity via HPLC and elemental analysis before testing .
- Assay conditions : Standardize protocols (e.g., pH, serum content) to reduce variability .
- Structural analogs : Compare activity of derivatives (e.g., 3-cyclohexyl vs. 3-ethyl substitutions) to identify critical pharmacophores .
Q. What experimental approaches study the compound’s interactions with biological targets?
Advanced techniques include:
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to proteins like kinases .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- X-ray crystallography : Resolves 3D binding modes (e.g., hydrogen bonding with ATP-binding pockets) .
Q. How do structural analogs differ in biological activity, and what methods compare their efficacy?
Structural analogs are evaluated via:
- SAR tables : Compare substituents (Table 1) .
- Computational docking : Predict binding poses using software like AutoDock Vina .
- In vivo models : Test pharmacokinetics (e.g., bioavailability, half-life) in rodent studies .
Table 1: Structural Analogs and Key Differences
| Compound Modification | Bioactivity Change | Reference |
|---|---|---|
| 3-Cyclohexyl substitution | Enhanced kinase inhibition (IC₅₀ ↓20%) | |
| 2-(Diethylamino) vs. hydroxyethyl | Reduced solubility (LogP ↑1.2) | |
| Benzodioxole incorporation | Improved antimicrobial MIC values |
Methodological Notes
- Contradiction resolution : Cross-validate findings using orthogonal assays (e.g., SPR + ITC) .
- Analog synthesis : Prioritize modular routes (e.g., Suzuki coupling for aromatic substitutions) .
- Safety protocols : Follow ALADDIN guidelines for handling thiol-containing compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
